molecular formula C12H16FNO B8717862 4-(4-Fluoro-phenyl)-1-methyl-piperidin-4-OL

4-(4-Fluoro-phenyl)-1-methyl-piperidin-4-OL

Cat. No. B8717862
M. Wt: 209.26 g/mol
InChI Key: HTXDJNVEWZIMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-phenyl)-1-methyl-piperidin-4-OL is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluoro-phenyl)-1-methyl-piperidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-phenyl)-1-methyl-piperidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Fluoro-phenyl)-1-methyl-piperidin-4-OL

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methylpiperidin-4-ol

InChI

InChI=1S/C12H16FNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3

InChI Key

HTXDJNVEWZIMNM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-methyl-piperidin-4-one (1.50 g, 13.3 mmol) in diethyl ether (10 mL) was degassed under a nitrogen stream. The solution was cooled to 0° C. in an salt ice bath. To the stirring solution was added 4-fluorophenylmagnesium bromide (1.74 g, 14.6 mmol) dropwise over 5 min. A solid formed partway through the addition, and additional diethyl ether was added (2 mL). The reaction was then stirred at 0° C. for 2 h. To the suspension was added aqueous ammonium chloride (15 mL). The biphasic solution was diluted with ethyl acetate (40 mL) and additional saturated aqueous ammonium chloride (20 mL). The layer was separated, and the organic extract washed with brine (50 mL), dried over sodium sulfate, filtered, and the solvent removed under vacuum to give I-293 (965 mg, 32% yield) as a brown powder. The product was taken on without further purification. 1H NMR (400 MHz, DMSO-d6): 7.51-7.48 (m, 2H), 7.13-7.09 (m, 2H), 4.80 (s, 1H), 2.52-2.53 (m, 3H), 2.36-2.30 (m, 2H), 2.19 (s, 3H), 1.94-1.87 (m, 2H), 1.57-1.54 (m, 2H) ppm.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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